

# Protocol for Assessing Enrupatinib Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Enrupatinib |           |
| Cat. No.:            | B15578944   | Get Quote |

Application Note & Protocol: AP-ENRU-S01

For Research Use Only.

### Introduction

Enrupatinib (also known as EI-1071) is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key signaling protein involved in the survival, proliferation, and differentiation of macrophages.[1][2][3] As a small molecule inhibitor, understanding its solubility and stability in dimethyl sulfoxide (DMSO), a common solvent for compound storage and preparation in biological assays, is critical for accurate and reproducible experimental results. This document provides a detailed protocol for assessing the kinetic and thermodynamic solubility, as well as the short-term and long-term stability of Enrupatinib in DMSO.

**Enrupatinib** has the following chemical properties:

| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| Molecular Formula | C27H26N6O3   | [2][4]    |
| Molecular Weight  | 482.53 g/mol | [2]       |

| CAS Number | 2222689-47-4 |[2][4] |



## **Enrupatinib Signaling Pathway**

**Enrupatinib** targets the CSF-1R, a receptor tyrosine kinase. Upon binding of its ligand, CSF-1, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes the survival and proliferation of myeloid lineage cells. **Enrupatinib** inhibits this process by blocking the kinase activity of CSF-1R.



Click to download full resolution via product page



Caption: Simplified CSF-1R signaling pathway and the inhibitory action of Enrupatinib.

# Solubility Assessment Protocols Kinetic Solubility Assessment (Nephelometry)

This method provides a rapid determination of the apparent solubility of **Enrupatinib** in an aqueous buffer after adding it from a concentrated DMSO stock.

**Experimental Workflow:** 



Click to download full resolution via product page

Caption: Experimental workflow for kinetic solubility assessment of **Enrupatinib**.

#### Protocol:

- Prepare a 10 mM stock solution of **Enrupatinib** in anhydrous DMSO.
- In a clear 96-well plate, perform a 2-fold serial dilution of the Enrupatinib stock solution in DMSO.
- To each well, add a fixed volume of phosphate-buffered saline (PBS), pH 7.4, to achieve a final DMSO concentration of 1%.
- Mix the plate on a shaker for 10 minutes.
- Incubate the plate at room temperature for 2 hours.
- Measure the turbidity of each well using a nephelometer.
- The kinetic solubility is the highest concentration of Enrupatinib that does not show a significant increase in turbidity compared to the buffer-only control.



# Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of **Enrupatinib** in DMSO, providing a more accurate measure of its intrinsic solubility.

#### Protocol:

- Add an excess amount of solid Enrupatinib powder to a vial containing a known volume of anhydrous DMSO.
- Tightly cap the vial and place it in a shaking incubator at 25°C for 48 hours to reach equilibrium.
- After incubation, allow the undissolved solid to settle.
- Carefully collect the supernatant and filter it through a 0.22 μm syringe filter to remove any remaining solid particles.
- Quantify the concentration of Enrupatinib in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[5]
- The measured concentration represents the thermodynamic solubility of Enrupatinib in DMSO.

#### **Expected Solubility Data Summary:**

| Solubility Type | Method       | Solvent        | Expected<br>Concentration         |
|-----------------|--------------|----------------|-----------------------------------|
| Kinetic         | Nephelometry | PBS (1% DMSO)  | To be determined                  |
| Thermodynamic   | Shake-Flask  | Anhydrous DMSO | >100 mg/mL (based on vendor data) |

# Stability Assessment Protocols Short-Term Stability in DMSO



This protocol assesses the stability of **Enrupatinib** in a DMSO stock solution over a 24-hour period at room temperature.

#### Protocol:

- Prepare a 10 mM stock solution of Enrupatinib in anhydrous DMSO.
- Immediately after preparation (T=0), take an aliquot, dilute it to an appropriate concentration for analysis, and analyze it using HPLC-UV or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the initial peak area.[5][6]
- Store the remaining stock solution at room temperature.
- Take aliquots at various time points (e.g., 2, 4, 8, and 24 hours) and analyze them by HPLC-UV or LC-MS.[5]
- Calculate the percentage of **Enrupatinib** remaining at each time point relative to the T=0 sample. A decrease in the peak area of the parent compound indicates degradation.[5]

## **Long-Term Stability in DMSO**

This protocol evaluates the stability of **Enrupatinib** in DMSO under different storage conditions over an extended period.

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow for long-term stability assessment of **Enrupatinib** in DMSO.

#### Protocol:

- Prepare a 10 mM stock solution of **Enrupatinib** in anhydrous DMSO.
- Aliquot the stock solution into multiple amber vials to minimize light exposure.
- Store the aliquots under various conditions: room temperature, 4°C, -20°C, and -80°C.



- At designated time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
- Analyze the samples using a validated HPLC or LC-MS method to determine the concentration and purity of Enrupatinib. Compare the results to a T=0 sample.
- The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

## Freeze-Thaw Stability

This protocol assesses the stability of **Enrupatinib** in DMSO after multiple freeze-thaw cycles.

### Protocol:

- Prepare a 10 mM stock solution of Enrupatinib in anhydrous DMSO and aliquot it into several vials.
- Subject the vials to repeated freeze-thaw cycles. A single cycle consists of freezing at -20°C for at least 12 hours, followed by thawing at room temperature.
- After 1, 3, 5, and 10 cycles, analyze an aliquot by HPLC or LC-MS.
- Compare the peak area of Enrupatinib in the cycled samples to a control sample that has
  not undergone freeze-thaw cycles. Studies have shown no significant compound loss for
  many small molecules after 11 freeze/thaw cycles.[7]

Stability Data Summary Table:



| Condition   | Time Point | % Enrupatinib<br>Remaining<br>(Hypothetical) | Observations                  |
|-------------|------------|----------------------------------------------|-------------------------------|
| Room Temp   | 24 hours   | >99%                                         | No significant<br>degradation |
| Room Temp   | 1 month    | To be determined                             |                               |
| 4°C         | 6 months   | >98%                                         | Stable                        |
| -20°C       | 12 months  | >99%                                         | Highly stable                 |
| -80°C       | 12 months  | >99%                                         | Highly stable                 |
| Freeze-Thaw | 10 cycles  | >99%                                         | Stable                        |

## **Data Analysis and Interpretation**

For stability studies, the percentage of **Enrupatinib** remaining is calculated as:

(Peak Area at Time X / Peak Area at Time 0) \* 100

A decrease of more than 5-10% is generally considered significant degradation. The appearance of new peaks in the chromatogram should be noted, and if possible, the degradation products should be identified using mass spectrometry.

## **Materials and Reagents**

- Enrupatinib (solid powder, >98% purity)
- Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
- Phosphate-Buffered Saline (PBS), pH 7.4
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (for LC-MS)



- Amber glass or polypropylene vials
- Calibrated balance
- Vortex mixer
- Sonicator
- Shaking incubator
- Nephelometer or plate reader with turbidity measurement capabilities
- · HPLC system with UV detector
- LC-MS system (optional, for degradant identification)

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EI-1071 (Enrupatinib) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 4. Enrupatinib | C27H26N6O3 | CID 134442338 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Protocol for Assessing Enrupatinib Solubility and Stability in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578944#protocol-for-assessing-enrupatinib-solubility-and-stability-in-dmso]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com